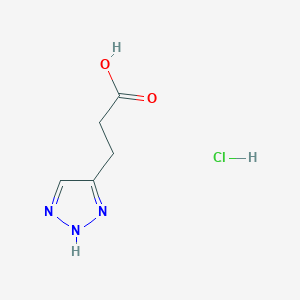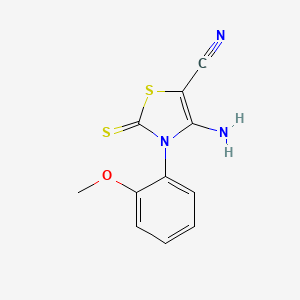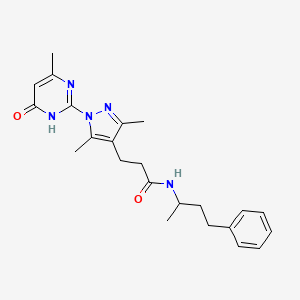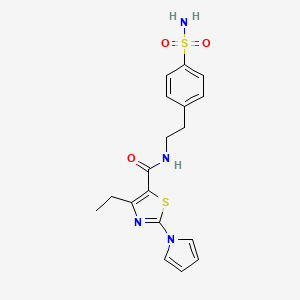![molecular formula C23H19ClN4OS2 B2923947 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1216405-53-6](/img/structure/B2923947.png)
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride” is a chemical compound with the molecular formula C24H24ClN3O3S2 . It is a derivative of the tetrahydrothieno[2,3-c]pyridine nucleus .
Molecular Structure Analysis
The molecular structure of this compound involves a tetrahydrothieno[2,3-c]pyridine nucleus . The C-3-position of this nucleus plays an essential role in the biological activity of the compound .Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized various heterocyclic compounds leveraging structures analogous to N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride. These studies highlight the chemical versatility and potential pharmacological frameworks this compound offers. For example, the synthesis and characterization of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides were explored for their antimicrobial properties and molecular docking studies, indicating a methodological approach to understanding the compound's interactions at a molecular level (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial Activities
The antimicrobial evaluation of compounds related to this compound has been a significant area of research. These studies provide insights into the potential applications of these compounds in treating bacterial infections. For instance, new thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety were synthesized and evaluated for their antimicrobial activities, showing promising results against various strains (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Potential Antipsychotic Agents
The exploration of this compound derivatives as antipsychotic agents highlights the compound's therapeutic potential. Research into heterocyclic analogues of 1192U90, including this compound, evaluated their efficacy in vitro for binding to dopamine D2 and serotonin 5-HT2 receptors, suggesting their potential application as antipsychotic medications (Norman, Navas, Thompson, & Rigdon, 1996).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitcollagen prolyl-4-hydroxylase , an enzyme involved in collagen biosynthesis
Biochemical Pathways
If this compound indeed targets collagen prolyl-4-hydroxylase, it would affect the collagen biosynthesis pathway . This could lead to a decrease in collagen production, impacting various biological processes that rely on collagen, such as tissue repair and wound healing.
properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS2.ClH/c24-12-17-16-10-11-27(13-15-6-2-1-3-7-15)14-20(16)30-22(17)26-21(28)23-25-18-8-4-5-9-19(18)29-23;/h1-9H,10-11,13-14H2,(H,26,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGCONASAAQVDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)C#N)CC5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-dimethyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2923869.png)
![4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B2923870.png)
![Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B2923871.png)
![N-(3-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2923873.png)

![Ethyl 2-[1-(2-amino-2-oxoethyl)-5-chloro-6-oxopyridazin-4-yl]sulfanylacetate](/img/structure/B2923877.png)



![N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2923885.png)

